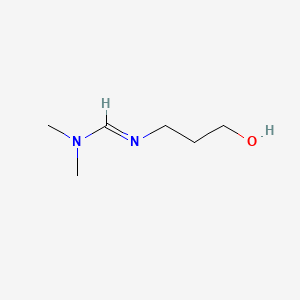
N'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is an organic compound with a unique structure that includes a hydroxypropyl group and a dimethylimidoformamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide typically involves the reaction of N,N-dimethylformamide with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of N,N-dimethylformamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted imidoformamide derivatives.
科学的研究の応用
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biomolecules, while the dimethylimidoformamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure with a phthalimide moiety instead of a dimethylimidoformamide moiety.
N-(3-Hydroxypropyl)glycine: Contains a glycine moiety instead of a dimethylimidoformamide moiety.
Uniqueness
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is unique due to its combination of a hydroxypropyl group and a dimethylimidoformamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
195322-27-1 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.191 |
IUPAC名 |
N/'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-3-5-9/h6,9H,3-5H2,1-2H3 |
InChIキー |
YTFAOVAQZKEUNL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCCO |
同義語 |
Methanimidamide, N-(3-hydroxypropyl)-N,N-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















